molecular formula C12H12FNOS B2389819 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1226244-70-7

2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

Cat. No.: B2389819
CAS No.: 1226244-70-7
M. Wt: 237.29
InChI Key: CCCDFZMZBCVFQZ-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is a chemical compound that features a thiazole ring substituted with a fluorophenyl group and a hydroxyl group on an ethan-1-ol chain

Scientific Research Applications

2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group and the ethan-1-ol chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-fluoroacetophenone with thioamide in the presence of a base can yield the thiazole ring, which is then further functionalized to introduce the ethan-1-ol chain.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dihydrothiazole derivative.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring may contribute to its overall stability and reactivity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylphenol: Shares the fluorophenyl group but lacks the thiazole ring and ethan-1-ol chain.

    4-Fluorophenol: Similar fluorophenyl group but different functional groups.

    2-Fluorophenol: Another fluorophenyl derivative with different substituents.

Uniqueness

2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is unique due to the combination of its thiazole ring, fluorophenyl group, and ethan-1-ol chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNOS/c1-8-11(6-7-15)16-12(14-8)9-2-4-10(13)5-3-9/h2-5,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCDFZMZBCVFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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